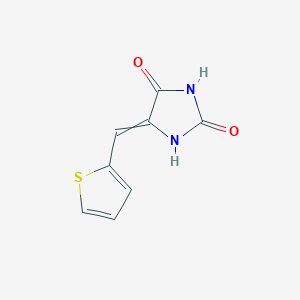
5-(2-Thenylidene) hydantoin
Cat. No. B8719768
M. Wt: 194.21 g/mol
InChI Key: NKNQLJMAPSUXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05332829
Procedure details


It known that the condensation of thiophene-2-carbaldehyde with hydantoin gives 5-(2-thenylidene) hydantoin, which can then be reduced either into 5-(2-thenyl) hydantoin, with a yield of 75% by sodium amalgam in a petroleum ether (G. BARGER and A. EASSON, J. Chem. Soc. 1938, 2100), or directly into β 2-thienyl alanine, with a yield of 72% by using ammonium sulphide (V. du VIGNEAUD et al, J. Biol. Chem., 159, 385-94, 1945).


Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[NH:8]1[CH2:14][C:12](=[O:13])[NH:11][C:9]1=[O:10]>>[C:2]1([CH:6]=[C:14]2[NH:8][C:9](=[O:10])[NH:11][C:12]2=[O:13])[S:1][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CS1)C=C1C(NC(N1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
